

2-(2-Methylpropyl)cyclohexan-1-ol CAS number and molecular weight

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Compound of Interest

Compound Name: 2-(2-Methylpropyl)cyclohexan-1-ol

Cat. No.: B5202666

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An In-depth Technical Guide to 2-(2-Methylpropyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(2-Methylpropyl)cyclohexan-1-ol**, a substituted cyclohexanol of interest in chemical research and development. This document compiles available data on its chemical properties, outlines general experimental protocols for its characterization, and discusses potential biological activities based on structurally related compounds.

Chemical Identity and Properties

2-(2-Methylpropyl)cyclohexan-1-ol, also known as isobutylcyclohexanol, is a cyclic alcohol. Its fundamental chemical identifiers and computed physicochemical properties are summarized below.

Table 1: Core Chemical Identifiers

Identifier	Value	Source
CAS Number	104093-91-6	PubChem[1]
Molecular Formula	C10H20O	PubChem[1]
Molecular Weight	156.26 g/mol	PubChem[1]
IUPAC Name	2-(2-methylpropyl)cyclohexan-1-ol	PubChem[1]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	2.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	156.151415 g/mol	PubChem[1]
Monoisotopic Mass	156.151415 g/mol	PubChem[1]
Topological Polar Surface Area	20.2 Å ²	PubChem[1]
Heavy Atom Count	11	PubChem[1]

Synthesis and Characterization: A General Approach

While specific synthesis protocols for **2-(2-Methylpropyl)cyclohexan-1-ol** are not readily available in the public domain, a common route for the synthesis of 2-alkylcyclohexanols involves the catalytic hydrogenation of the corresponding 2-alkylphenol or the reduction of a 2-alkylcyclohexanone.

General Experimental Workflow for Characterization

A standard workflow for the isolation and characterization of a synthesized batch of **2-(2-Methylpropyl)cyclohexan-1-ol** would involve several key analytical techniques to ensure purity and confirm the structure.



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Caption: General workflow for synthesis, purification, and analysis.

Experimental Protocols

- Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the compound and confirm its molecular weight.
 - Protocol: A sample is dissolved in a volatile solvent (e.g., dichloromethane) and injected into the GC. The column temperature gradient is programmed to separate components. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-400) to detect the molecular ion peak and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure, including the stereochemistry of the substituents on the cyclohexane ring.
 - Protocol: A sample is dissolved in a deuterated solvent (e.g., $CDCl_3$). Both 1H and ^{13}C NMR spectra are acquired. Analysis of chemical shifts, coupling constants, and integration values will confirm the connectivity of atoms.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, particularly the hydroxyl (-OH) group.
 - Protocol: A small amount of the neat liquid sample is placed on the ATR crystal of the FTIR spectrometer. The spectrum is recorded, and the characteristic broad O-H stretch (around 3300 cm^{-1}) and C-O stretch (around $1050\text{-}1150\text{ cm}^{-1}$) would be expected.

Potential Biological Activities

Direct studies on the biological activity of **2-(2-Methylpropyl)cyclohexan-1-ol** are limited. However, the broader class of substituted cyclohexanols has been investigated for various biological effects. Research on related cyclohexane derivatives has suggested potential antimicrobial and anti-inflammatory properties. For instance, some studies have shown that certain pentasubstituted cyclohexanol derivatives exhibit antibacterial and antifungal activities. [2] It is important to note that these findings on related compounds do not directly translate to the specific activity of **2-(2-Methylpropyl)cyclohexan-1-ol**, and further research is required.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-(2-Methylpropyl)cyclohexan-1-ol** is not readily available. However, based on the SDS for structurally similar compounds like 2-methylcyclohexanol, the following precautions should be considered.[3]

Table 3: General Safety and Handling Recommendations

Hazard Category	Precautionary Measures
Flammability	Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[3][4]
Health Hazards	May be harmful if swallowed or inhaled. Causes serious eye irritation.[3][5]
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, eye protection, and face protection.[3][4]
Handling	Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[3][5]
Storage	Keep container tightly closed in a dry and well-ventilated place.[4][5]

It is imperative to handle this chemical in a controlled laboratory setting and to consult a comprehensive safety data sheet for a closely related compound before use.

Conclusion

2-(2-Methylpropyl)cyclohexan-1-ol is a chemical compound with established physical properties but limited publicly available data on its synthesis, specific applications, and biological activity. This guide provides the core information available and outlines general methodologies for its study. Further research into this and other substituted cyclohexanols could uncover novel applications in drug development and other scientific fields.

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